Cas no 1153891-64-5 (2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol)

2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol 化学的及び物理的性質
名前と識別子
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- Phenol, 2-[1-[(2-hydroxy-1-methylethyl)amino]ethyl]-
- 2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol
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- インチ: 1S/C11H17NO2/c1-8(7-13)12-9(2)10-5-3-4-6-11(10)14/h3-6,8-9,12-14H,7H2,1-2H3
- InChIKey: IWEZDBFEAYVQBD-UHFFFAOYSA-N
- SMILES: C1(O)=CC=CC=C1C(NC(C)CO)C
2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-166116-0.05g |
2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol |
1153891-64-5 | 95% | 0.05g |
$468.0 | 2023-11-13 | |
Enamine | EN300-166116-0.25g |
2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol |
1153891-64-5 | 95% | 0.25g |
$513.0 | 2023-11-13 | |
Enamine | EN300-166116-10g |
2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol |
1153891-64-5 | 95% | 10g |
$2393.0 | 2023-11-13 | |
Enamine | EN300-166116-250mg |
2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol |
1153891-64-5 | 250mg |
$513.0 | 2023-09-21 | ||
Enamine | EN300-166116-5000mg |
2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol |
1153891-64-5 | 5000mg |
$1614.0 | 2023-09-21 | ||
Enamine | EN300-166116-50mg |
2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol |
1153891-64-5 | 50mg |
$468.0 | 2023-09-21 | ||
Ambeed | A1055537-1g |
2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol |
1153891-64-5 | 95% | 1g |
$798.0 | 2024-04-26 | |
Enamine | EN300-166116-2.5g |
2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol |
1153891-64-5 | 95% | 2.5g |
$1089.0 | 2023-11-13 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00999962-1g |
2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol |
1153891-64-5 | 95% | 1g |
¥5481.0 | 2023-03-01 | |
Enamine | EN300-166116-10.0g |
2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol |
1153891-64-5 | 10.0g |
$4729.0 | 2023-02-17 |
2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenolに関する追加情報
2-{1-(1-Hydroxypropan-2-yl)Aminoethyl}Phenol
The compound 2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol (CAS No. 1153891-64-5) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique combination of functional groups, including a phenol group, an aminoethyl chain, and a hydroxyl-substituted propan-2-yl group. These features make it a versatile molecule for research and development in fields such as drug design, material science, and analytical chemistry.
Recent studies have highlighted the importance of phenolic compounds in biological systems due to their antioxidant properties and potential therapeutic effects. The presence of the phenol group in 2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol contributes to its ability to scavenge free radicals, making it a promising candidate for applications in antioxidant therapies. Additionally, the aminoethyl chain introduces flexibility and reactivity, enabling this compound to participate in various chemical reactions, such as nucleophilic substitutions or additions.
The hydroxyl-substituted propan-2-yl group adds another layer of complexity to this molecule. This group not only enhances the molecule's solubility in polar solvents but also provides a site for further functionalization. Researchers have explored the use of this compound as a precursor for synthesizing more complex molecules with tailored properties. For instance, modifications to the hydroxyl group can lead to the creation of derivatives with improved bioavailability or enhanced catalytic activity.
From a synthetic perspective, 2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol can be synthesized through a variety of routes, including nucleophilic aromatic substitution or coupling reactions. These methods have been optimized in recent years to improve yield and purity, making this compound more accessible for large-scale production. The synthesis process often involves multi-step reactions, where precise control over reaction conditions is crucial to ensure the formation of the desired product.
In terms of applications, this compound has shown promise in the field of drug discovery. Its ability to interact with biological systems through hydrogen bonding and π–π interactions makes it an ideal candidate for designing bioactive molecules. Recent studies have demonstrated its potential as a lead compound for developing new drugs targeting specific diseases, such as neurodegenerative disorders or inflammatory conditions.
Moreover, 2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol has been investigated for its role in catalysis. The presence of multiple functional groups allows this compound to act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of these processes. Researchers have reported successful use of this compound as a chelating agent in asymmetric catalysis, opening new avenues for its application in industrial chemistry.
Another area where this compound has gained attention is in materials science. Its unique structure enables it to serve as a building block for constructing advanced materials, such as polymers or nanoparticles. Recent advancements in polymer chemistry have utilized this compound to develop materials with enhanced mechanical properties and thermal stability.
In conclusion, 2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol (CAS No. 1153891-64-5) is a multifaceted organic molecule with diverse applications across various scientific disciplines. Its structural complexity and functional versatility make it an invaluable tool for researchers seeking innovative solutions in drug development, catalysis, and materials science. As ongoing research continues to uncover new properties and uses for this compound, its significance in the scientific community is expected to grow further.
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